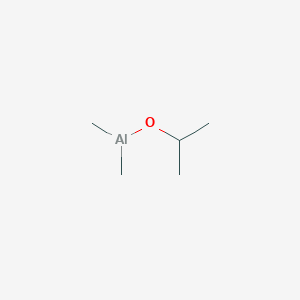Dimethylaluminium isopropoxide
CAS No.:
Cat. No.: VC20420015
Molecular Formula: C5H13AlO
Molecular Weight: 116.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C5H13AlO |
|---|---|
| Molecular Weight | 116.14 g/mol |
| IUPAC Name | dimethyl(propan-2-yloxy)alumane |
| Standard InChI | InChI=1S/C3H7O.2CH3.Al/c1-3(2)4;;;/h3H,1-2H3;2*1H3;/q-1;;;+1 |
| Standard InChI Key | HJYACKPVJCHPFH-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)O[Al](C)C |
Introduction
Synthesis and Structural Characteristics
DMAI is synthesized via the controlled reaction of dimethylaluminum hydride with isopropanol under inert atmospheric conditions, typically at low temperatures to prevent decomposition . This method ensures high yields of a colorless liquid with a molecular weight of 116.14 g/mol. The compound’s structure features an aluminum center bonded to two methyl groups and an isopropoxide ligand, as illustrated by its canonical SMILES notation: .
Table 1: Physical and Chemical Properties of DMAI
| Property | Value |
|---|---|
| Boiling Point | 186°C (1013 hPa) |
| Density | 0.824 g/cm³ |
| Vapor Pressure | 10 Torr (70°C) |
| Stability | Stable under inert gas |
| Flammability | Highly flammable |
The low pyrophoricity of DMAI compared to TMA reduces handling risks, making it preferable for industrial applications .
Reactivity and Decomposition Mechanisms
DMAI’s reactivity is governed by its Al–C and Al–O bonds, which undergo cleavage under specific conditions. Density functional theory (DFT) studies reveal that on hydrogen-terminated Si(001) surfaces, DMAI decomposes into unimethylaluminum isopropoxide () and dimethylaluminum () groups, releasing methane and isopropoxide as byproducts . The energy barriers for these reactions are remarkably low (0.22–0.35 eV), facilitating rapid surface functionalization .
In ALD processes, DMAI selectively adsorbs on double hydroxyl sites of Pt(111) facets, forming aluminum oxide () coatings. This selectivity arises from the preferential decomposition mechanism, where residual intermediates are removed during the half-cycle, regenerating reactive sites for subsequent cycles .
Applications in Thin-Film Deposition Technologies
Atomic Layer Deposition (ALD)
Table 2: Comparison of DMAI and TMA in ALD/MLD Processes
| Parameter | DMAI | TMA |
|---|---|---|
| Pyrophoricity | Low | High |
| Deposition Rate | Moderate | High |
| Byproduct Formation | , | |
| Substrate Selectivity | High (e.g., Pt(111)) | Low |
Molecular Layer Deposition (MLD)
In atmospheric-pressure spatial MLD, DMAI reacts with ethylene glycol (EG) to form alucone films. The GPC decreases with higher deposition temperatures (100–200°C) and longer EG purge times, optimizing film uniformity . These hybrid films exhibit thermal stability up to 300°C, making them suitable for flexible electronics and barrier coatings .
Catalytic and Surface Science Applications
Future Research Directions
Future studies should explore DMAI’s potential in:
-
Advanced Coatings: Developing ultrathin films for quantum dot devices.
-
Energy Storage: Optimizing ALD processes for solid-state battery electrolytes.
The integration of machine learning to predict DMAI’s reaction pathways could further refine deposition techniques, reducing experimental trial-and-error .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume